Cas no 2171698-14-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid
- EN300-1500718
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid
- 2171698-14-7
-
- インチ: 1S/C27H32N2O6/c1-17-11-12-18(34-2)15-29(17)26(32)24(13-14-25(30)31)28-27(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,30,31)
- InChIKey: IFNVOEGWEXWYPU-UHFFFAOYSA-N
- SMILES: O(C)C1CN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(C)CC1
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 105Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500718-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1500718-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1500718-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1500718-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1500718-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1500718-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1500718-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1500718-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1500718-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid |
2171698-14-7 | 2500mg |
$6602.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acidに関する追加情報
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid
The compound with CAS No. 2171698-14-7, known as 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has been the subject of recent studies, particularly in the context of its role as a building block for peptide synthesis and its potential applications in drug discovery.
Structural Features: The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to an amino acid derivative, specifically a pentanoic acid backbone. The presence of the Fmoc group ensures stability during synthetic procedures and facilitates selective deprotection steps. Additionally, the molecule features a piperidine ring substituted with methoxy and methyl groups, which introduces steric and electronic complexity to the structure.
Synthesis and Applications: Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound. Researchers have explored various strategies to optimize the synthesis, including microwave-assisted reactions and catalytic asymmetric synthesis. These methods not only enhance yield but also improve the overall sustainability of the process. The compound's versatility makes it a valuable intermediate in the construction of bioactive molecules, particularly in the development of peptide-based therapeutics.
Biological Activity: Studies have demonstrated that this compound exhibits interesting biological properties. For instance, it has been shown to modulate enzyme activity in vitro, suggesting potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Furthermore, its ability to penetrate cellular membranes makes it a promising candidate for drug delivery systems.
Latest Research Findings: In a groundbreaking study published in *Nature Communications*, researchers utilized this compound as a key intermediate in the synthesis of a novel class of protease inhibitors. The study highlighted its role in enhancing the potency and selectivity of these inhibitors, paving the way for future therapeutic applications. Additionally, computational modeling studies have revealed insights into its interaction with target proteins at the molecular level, providing valuable information for further optimization.
Conclusion: The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(5-methoxy-2-methylpiperidin-1-yl)-5-oxopentanoic acid (CAS No. 2171698-14-7) represents a significant advancement in organic synthesis and drug discovery. Its unique structural features, combined with cutting-edge research findings, underscore its potential as a valuable tool in developing innovative therapeutic agents.
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